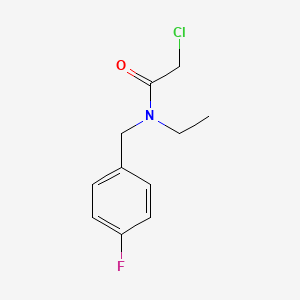

2-Chloro-N-ethyl-N-(4-fluoro-benzyl)-acetamide

CAS No.:

Cat. No.: VC13477404

Molecular Formula: C11H13ClFNO

Molecular Weight: 229.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13ClFNO |

|---|---|

| Molecular Weight | 229.68 g/mol |

| IUPAC Name | 2-chloro-N-ethyl-N-[(4-fluorophenyl)methyl]acetamide |

| Standard InChI | InChI=1S/C11H13ClFNO/c1-2-14(11(15)7-12)8-9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 |

| Standard InChI Key | KMIJKOGMCSDVOI-UHFFFAOYSA-N |

| SMILES | CCN(CC1=CC=C(C=C1)F)C(=O)CCl |

| Canonical SMILES | CCN(CC1=CC=C(C=C1)F)C(=O)CCl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a central acetamide group (N-ethyl-N-(4-fluorobenzyl)) substituted with a chlorine atom at the α-carbon. Key structural attributes include:

-

Fluorobenzyl group: Enhances lipophilicity and metabolic stability.

-

Chloroacetamide moiety: Imparts electrophilic reactivity, facilitating nucleophilic substitutions .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 229.68 g/mol |

| Density | 1.2±0.1 g/cm³ |

| Boiling Point | 332.8±32.0 °C |

| Flash Point | 155.1±25.1 °C |

| LogP (Partition Coefficient) | 1.89 |

| Vapor Pressure | 0.0±0.7 mmHg at 25°C |

The compound’s low vapor pressure and moderate lipophilicity (LogP = 1.89) suggest suitability for solid-phase synthesis and drug formulation.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A widely adopted method involves:

-

Reaction of 4-fluorobenzylamine with ethyl chloroacetate under basic conditions to form an intermediate.

-

Chlorination using thionyl chloride (SOCl₂) to introduce the α-chloro group .

-

Acid-catalyzed amidation to yield the final product, purified via recrystallization or chromatography.

Industrial Optimization

Industrial processes employ continuous flow reactors to enhance yield (reported >80%) and reduce byproducts. Scalable purification techniques like vacuum distillation and column chromatography ensure >99% purity for pharmaceutical applications .

Biological Activity and Mechanisms

Antimicrobial Properties

2-Chloro-N-ethyl-N-(4-fluoro-benzyl)-acetamide exhibits broad-spectrum activity against Gram-negative bacteria, notably Klebsiella pneumoniae:

-

Minimum Inhibitory Concentration (MIC): 12.5 µg/mL, comparable to ciprofloxacin .

-

Mechanism: Disruption of cell membrane integrity and inhibition of efflux pumps .

Table 2: Biological Activity Profile

| Activity | Model System | Efficacy (IC₅₀/MIC) |

|---|---|---|

| Antibacterial | K. pneumoniae | 12.5 µg/mL |

| Anticancer (MCF-7) | Breast cancer | 7.52 µM |

| Synergy with Meropenem | K. pneumoniae | FIC Index: 0.5 |

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor for:

-

Antimicrobial agents: Hybrid molecules combining fluoroquinolone and acetamide pharmacophores .

-

Anticancer drugs: Thieno[2,3-b]pyridine derivatives targeting PARP enzymes .

Specialty Chemicals

Industrial uses include:

-

Polymer additives: Enhancing thermal stability in fluoropolymers.

-

Agrochemicals: Intermediate for herbicides with fluorinated aromatic groups .

Comparative Analysis with Structural Analogs

Table 3: Comparison with Related Acetamides

The ethyl group in the target compound reduces polarity, enhancing membrane permeability compared to non-alkylated analogs.

Future Research Directions

-

Synthetic Optimization: Developing enantioselective routes using chiral catalysts.

-

In Vivo Studies: Evaluating pharmacokinetics and toxicity in animal models .

-

Combination Therapies: Synergistic pairs with β-lactams or checkpoint inhibitors .

-

Target Identification: Proteomics to map interactions with bacterial efflux pumps .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume